Hydroxyhexamide, specifically its pharmacologically active enantiomer (-)-Hydroxyhexamide, is a significant metabolite of the oral antidiabetic drug Acetohexamide. [, , ] It exhibits hypoglycemic activity, meaning it can lower blood glucose levels. [, , ] Studies have demonstrated that Hydroxyhexamide contributes significantly to the hypoglycemic response observed after Acetohexamide administration. []
Hydroxyhexamide is classified as a hydroxamic acid derivative. It is chemically related to sulfonylureas, a class of drugs commonly used to treat type 2 diabetes. Hydroxyhexamide acts as a hypoglycemic agent, helping to lower blood glucose levels by enhancing insulin sensitivity and secretion. The compound is synthesized from acetohexamide through various chemical processes .
Hydroxyhexamide can be synthesized through several methods:
Hydroxyhexamide has a molecular formula of CHNO. Its structure features:
Hydroxyhexamide participates in various chemical reactions:
Hydroxyhexamide functions primarily through:
Hydroxyhexamide has several scientific applications:
Hydroxyhexamide (HH) is the primary pharmacologically active metabolite of the sulfonylurea antidiabetic drug acetohexamide. This reductive biotransformation occurs predominantly in the liver via carbonyl reduction, mediated by cytochrome P450 (CYP) isoforms. The reaction converts the ketone group of acetohexamide into a chiral alcohol, producing enantiomeric forms of hydroxyhexamide [10].
Table 1: Key Enzymes in Hydroxyhexamide Formation
CYP Isoform | Species | Catalytic Role | Selectivity |
---|---|---|---|
CYP2C11 | Rat | Primary reductase | Male-specific |
CYP2C9 | Human | Major reductase | S(−)-enantiomer |
CYP2C19 | Human | Minor contributor | Non-selective |
CYP3A4 | Human | Secondary pathway | Non-selective |
Studies reveal significant species-specific expression patterns: Rat metabolism exhibits striking sexual dimorphism, with CYP2C11 (testosterone-dependent) showing 5-fold higher activity in males than females. This isoform catalyzes hydroxylation of the cyclohexyl ring of S(−)-hydroxyhexamide, accelerating its clearance in male rats [2] [3]. Human liver microsomes predominantly utilize CYP2C9 for this reduction, producing the more pharmacologically active S(−)-enantiomer with 3-fold greater efficiency than the R(+)-form . The reaction follows Michaelis-Menten kinetics, with reported Km values of 18.3 μM and Vmax of 2.1 nmol/min/mg protein in human hepatic fractions [10].
The reduction is reversible in several species through oxidative pathways. This reversibility establishes a metabolic equilibrium where hydroxyhexamide can be reconverted to acetohexamide, particularly in rats and guinea pigs. This bidirectional metabolism significantly prolongs the hypoglycemic effect despite acetohexamide's short 1.3-hour half-life [6] [10].
Hydroxyhexamide exists as enantiomeric S(−) and R(+) forms with distinct pharmacokinetic and pharmacodynamic properties. Enzymatic synthesis using lipase Amano P from Pseudomonas sp. enables production of both enantiomers with >99% enantiomeric excess [1]. The S(−)-enantiomer demonstrates significantly greater hypoglycemic potency and prolonged metabolic stability compared to its R(+)-counterpart .
Table 2: Enantioselective Pharmacokinetic Parameters in Rats
Parameter | S(−)-Hydroxyhexamide | R(+)-Hydroxyhexamide | Biological Significance |
---|---|---|---|
Plasma clearance | 8.7 ± 1.2 mL/min/kg | 5.2 ± 0.8 mL/min/kg | 68% faster S(−) clearance |
Elimination t½ | 2.1 ± 0.3 hours | 3.8 ± 0.5 hours | 81% longer R(+) persistence |
AUC₀–∞ | 315 ± 45 μg·h/mL | 572 ± 68 μg·h/mL | 82% higher R(+) exposure |
Metabolic formation | 65-70% of total HH | 30-35% of total HH | Predominant S(−) production |
Sex-dependent pharmacokinetics profoundly impact S(−)-hydroxyhexamide disposition in rats. Males exhibit 68% faster plasma clearance and 55% shorter elimination half-life (T½ = 2.1 hours) compared to females (T½ = 4.7 hours). This dimorphism is androgen-dependent: Testectomy reduces male clearance rates by 40%, while ovariectomy negligibly affects female pharmacokinetics. Co-administration of sulfamethazine (CYP2C11 inhibitor) decreases S(−)-HH clearance by 35% in males but remains without effect in females [2] [3]. Protein binding studies show minimal enantiomeric differences (91-94% bound), suggesting clearance variations stem from metabolic rather than distributional differences .
Hydroxyhexamide metabolism demonstrates marked species-specific differences in formation kinetics, clearance pathways, and overall disposition:
Table 3: Comparative Interspecies Pharmacokinetics of Hydroxyhexamide
Species | Metabolic Stability (t½) | Primary Clearance Mechanism | Reversible Metabolism | NAT Expression Impact |
---|---|---|---|---|
Rat | 2.1-4.7 hours | CYP-mediated oxidation | Yes (bidirectional) | Moderate |
Dog | 5.2 ± 0.6 hours | Renal excretion | No (unidirectional) | Absent |
Rabbit | 3.9 ± 0.4 hours | Sulfonation | No (unidirectional) | Low |
Human | 5-6 hours | Oxidation + conjugation | Partial | High (polymorphic) |
Dogs exhibit fundamentally different handling due to absent N-acetyltransferase (NAT) expression. When administered S(−)-hydroxyhexamide, dogs show negligible back-conversion to acetohexamide (<2%), whereas rats convert >80% of the metabolite back to parent drug. This difference explains why dogs excrete primarily unchanged hydroxyhexamide, while rats establish acetohexamide-hydroxyhexamide equilibrium [5] [6]. Metabolic stability assays in liver microsomes confirm these patterns: After 60-minute incubations, residual hydroxyhexamide levels were 45.8% in rats versus 20.7% in dogs, indicating more rapid canine metabolism [7].
Guinea pigs and rabbits demonstrate unidirectional metabolism where hydroxyhexamide formation is irreversible. This metabolic disconnect makes these species poor predictors of human hydroxyhexamide kinetics, where polymorphic NAT2 expression (affecting 40-60% of populations) potentially enables back-conversion [5] [6]. These interspecies variations necessitate careful model selection when extrapolating preclinical data to humans, particularly regarding metabolite-mediated effects.
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0